5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indazol-3-amine
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Overview
Description
5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indazol-3-amine is a heterocyclic compound that features both an oxadiazole and an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indazol-3-amine typically involves the formation of the oxadiazole ring followed by the construction of the indazole moiety. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The pathways involved often include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents and overall structure.
Indazole derivatives: Compounds with the indazole ring but different functional groups attached.
Uniqueness
5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indazol-3-amine is unique due to the combination of the oxadiazole and indazole rings, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C10H9N5O |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
5-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indazol-3-amine |
InChI |
InChI=1S/C10H9N5O/c1-5-12-15-10(16-5)6-2-3-8-7(4-6)9(11)14-13-8/h2-4H,1H3,(H3,11,13,14) |
InChI Key |
ACKGDOPHPNPING-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=C(C=C2)NN=C3N |
Origin of Product |
United States |
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